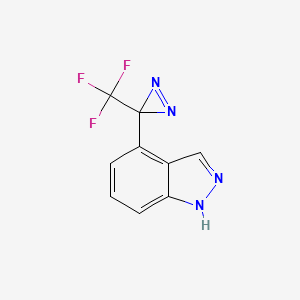
3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Descripción general
Descripción
3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a complex organic compound characterized by its bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. The diazirinyl group can be introduced through diazirine formation reactions, which often require specific reagents and controlled conditions to ensure the correct placement of the group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a potential candidate for biological probes and imaging agents.
Medicine: It may be explored for its therapeutic potential, possibly as an inhibitor or modulator of specific biological targets.
Industry: Its properties can be leveraged in material science for the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism by which 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine exerts its effects depends on its molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological responses. The diazirinyl group may be involved in photoaffinity labeling, allowing for the study of protein-ligand interactions.
Comparación Con Compuestos Similares
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
Uniqueness: 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine stands out due to its unique combination of halogenated groups and the presence of the diazirinyl group, which is not commonly found in similar compounds
Propiedades
IUPAC Name |
3-bromo-5-fluoro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4N3/c8-4-1-3(9)2-13-5(4)6(14-15-6)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIRJMHBAUXOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C2(N=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol](/img/structure/B1487130.png)

![3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one](/img/structure/B1487132.png)





![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)




